
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-ethylcytosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-ethylcytosine is a synthetic nucleoside analogue This compound is structurally similar to naturally occurring nucleosides but has been modified to enhance its biological activity and stability
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-ethylcytosine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-deoxy-2-fluoro-D-arabinofuranose, which is a key intermediate.
Glycosylation: This intermediate is then glycosylated with a suitable cytosine derivative under acidic conditions to form the nucleoside.
Purification: The crude product is purified using chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the synthetic route to produce the compound in bulk quantities.
Optimization: Optimizing reaction conditions to improve yield and reduce production costs.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-ethylcytosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-ethylcytosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It has shown promise in the treatment of certain cancers and viral infections due to its ability to inhibit DNA synthesis and induce apoptosis.
Industry: The compound is used in the development of new pharmaceuticals and diagnostic tools.
Wirkmechanismus
The mechanism of action of 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-ethylcytosine involves:
Inhibition of DNA Synthesis: The compound is incorporated into DNA during replication, leading to chain termination and inhibition of DNA synthesis.
Induction of Apoptosis: It induces apoptosis in cancer cells by activating specific molecular pathways.
Molecular Targets: The primary molecular targets include DNA polymerase and other enzymes involved in DNA replication and repair.
Vergleich Mit ähnlichen Verbindungen
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-ethylcytosine is unique compared to other nucleoside analogues due to its specific structural modifications, which enhance its stability and biological activity. Similar compounds include:
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil: Another nucleoside analogue with similar antitumor activity.
2’-Fluoro-2’-deoxycytidine: A compound with similar structural features but different biological properties.
5-Fluoro-2’-deoxyuridine: A widely studied nucleoside analogue with potent anticancer activity.
These compounds share some similarities in their mechanisms of action but differ in their specific applications and efficacy.
Eigenschaften
CAS-Nummer |
95740-17-3 |
|---|---|
Molekularformel |
C11H16FN3O4 |
Molekulargewicht |
273.26 g/mol |
IUPAC-Name |
4-amino-5-ethyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C11H16FN3O4/c1-2-5-3-15(11(18)14-9(5)13)10-7(12)8(17)6(4-16)19-10/h3,6-8,10,16-17H,2,4H2,1H3,(H2,13,14,18)/t6-,7+,8-,10-/m1/s1 |
InChI-Schlüssel |
QBSJDBXQJJKDOI-IBCQBUCCSA-N |
Isomerische SMILES |
CCC1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F |
Kanonische SMILES |
CCC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


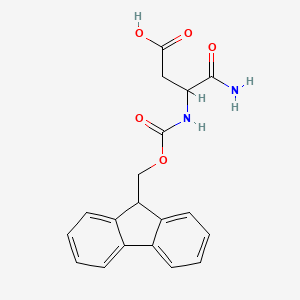
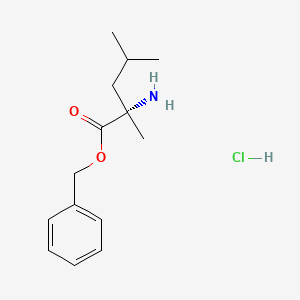
![1-[2-[4-[(4-Methoxyphenyl)-oxomethoxy]phenyl]ethyl]-2-[[oxo-[4-(trifluoromethyl)phenyl]methyl]amino]-5-benzimidazolecarboxylic acid](/img/structure/B15199032.png)
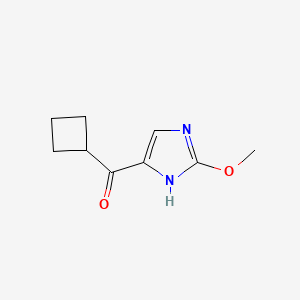
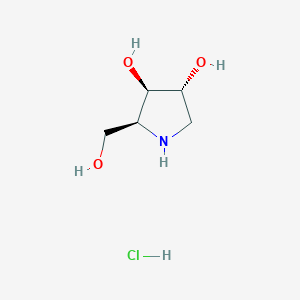

![7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-1,3-dione](/img/structure/B15199053.png)
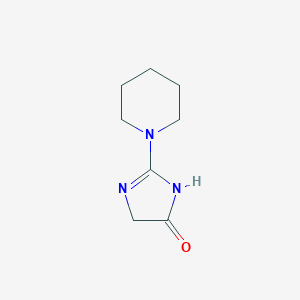
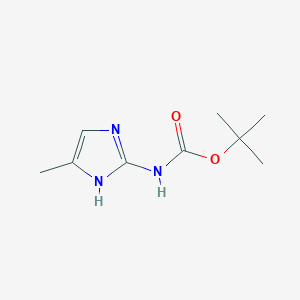
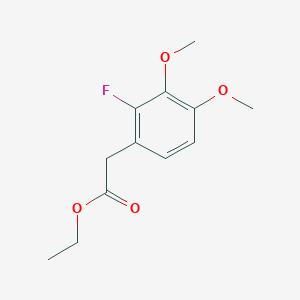
![Diethyl 2-[2-(4-ethoxyphenyl)ethyl]propanedioate](/img/structure/B15199095.png)
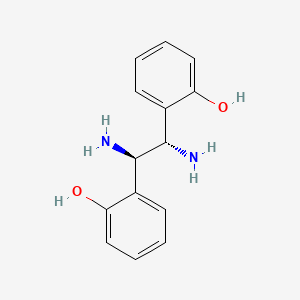
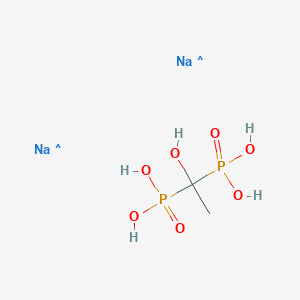
![(4S,5R)-3-[(S)-2-(Fmoc-amino)propanoyl]-2,2,5-trimethyloxazolidine-4-carboxylic Acid](/img/structure/B15199113.png)
